molecular formula C21H25BrClN3O2S B2680535 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1215843-10-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2680535
CAS No.: 1215843-10-9
M. Wt: 498.86
InChI Key: RCWQHDUVNBQKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Structural Motifs and Their Roles in Target Engagement

Structural Feature Role in Target Engagement Example Interaction Partner
2-Acetamido group Hydrogen bonding with hinge region residues Met-337 (BCR-ABL1)
6-Bromo substitution Hydrophobic packing and electronic modulation Phe-401 (BCR-ABL1)
Phenoxyacetamide side chain Solubility enhancement and auxiliary hydrophobic contacts Asp-400 (BCR-ABL1)

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S.ClH/c1-3-24(4-2)12-13-25(20(26)15-27-17-8-6-5-7-9-17)21-23-18-11-10-16(22)14-19(18)28-21;/h5-11,14H,3-4,12-13,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWQHDUVNBQKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.

    Introduction of the phenoxyacetamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the diethylaminoethyl group: The final step includes the alkylation of the intermediate product with diethylaminoethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the bromobenzo[d]thiazole core, potentially leading to debromination.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetamide oxides, while substitution reactions can produce a variety of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride exhibits several notable biological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in combating bacterial infections .
  • Anticancer Potential : Compounds with similar structures have demonstrated anticancer activity, suggesting that this compound may also exhibit similar properties through mechanisms like apoptosis induction and inhibition of cancer cell proliferation .
  • Urease Inhibition : Related derivatives have shown significant urease inhibition, which is crucial for treating conditions like kidney stones. Molecular docking studies indicate potential binding interactions that warrant further investigation .

Pharmacological Implications

The pharmacological applications of this compound can be categorized as follows:

Medicinal Chemistry

The compound's unique combination of functional groups allows for potential modifications leading to new derivatives with enhanced biological activities. Research in medicinal chemistry focuses on optimizing these derivatives for improved efficacy and reduced toxicity.

Drug Development

Given its promising biological activities, this compound could serve as a lead in drug development pipelines targeting infectious diseases or cancer treatment. The synthesis of analogs may yield compounds with improved pharmacokinetic profiles.

Case Study 1: Antimicrobial Activity

A study synthesized various benzothiazole derivatives, including those related to this compound, which exhibited antimicrobial properties against resistant strains of bacteria. The research highlighted the importance of structural modifications in enhancing activity against specific pathogens .

Case Study 2: Anticancer Properties

Another study investigated the anticancer potential of similar benzothiazole compounds, demonstrating their ability to induce apoptosis in cancer cell lines. The findings suggest that compounds like this compound could be effective in developing new cancer therapies .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Activities
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-diethylamino)ethyl)amideSimilar amine and halogen groupsPotential anti-cancer activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-diisopropylamino)ethyl)amideVariation in amino substituentsAntimicrobial properties
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-aminoethyl)amideDifferent halogen substitutionDiverse pharmacological profiles

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

The compound shares structural motifs with several benzothiazole derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and biological activities:

Structural and Substituent Variations
Compound Name Key Substituents Biological Target/Activity Reference
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride 6-Br, phenoxyacetamide, diethylaminoethyl Potential kinase inhibition, corrosion? -
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-NO₂, thiadiazole-thioacetamide VEGFR-2 inhibition (IC₅₀ = 0.089 µM)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) 6-CF₃, dichlorophenylacetamide Kinase inhibition (patented activity)
4-Bromo-N-(6-methoxybenzo[d]thiazol-2-yl)benzenesulfonamide 6-OCH₃, bromophenylsulfonamide Antibacterial, antifungal
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-NH₂, benzamide Corrosion inhibition (mild steel)

Key Observations :

  • Electron-Withdrawing Groups: The 6-bromo substituent in the target compound is less electron-withdrawing than the nitro (NO₂) or trifluoromethyl (CF₃) groups in analogs . This may reduce electrophilic reactivity but improve metabolic stability.
  • Solubility-Enhancing Moieties: The diethylaminoethyl group in the target compound contrasts with simpler alkyl/aryl chains in analogs, likely enhancing aqueous solubility and bioavailability compared to compounds like 6d or 28 .
  • Biological Activity: While 6d exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.089 µM), the bromo-substituted target may show altered potency due to steric and electronic differences. Conversely, the 6-amino analog in demonstrates corrosion inhibition, suggesting bromo derivatives could similarly interact with metal surfaces.
Pharmacokinetic and Computational Predictions
  • ADME Properties: The diethylaminoethyl group could enhance solubility (similar to tertiary amines in ), while bromo substitution may slow cytochrome P450 metabolism compared to nitro or amino analogs .

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₉H₂₄BrClN₄O₃S
  • Molecular Weight : 503.8 g/mol
  • CAS Number : 1215610-36-8

The presence of a bromine atom in the benzothiazole ring enhances its reactivity, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Preparation of the benzothiazole precursor.
  • Alkylation with diethylaminoethyl groups.
  • Formation of the phenoxyacetamide moiety.

These steps may vary based on specific laboratory protocols and available reagents.

Antimicrobial Activity

Studies have shown that various benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) testing has demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that compounds similar to this compound possess notable anticancer properties:

  • In vitro studies have shown high potential to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells .
  • The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Other Pharmacological Activities

  • COX-2 Inhibition : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain .
  • Antioxidant Properties : Preliminary tests indicate that certain structural analogs exhibit antioxidant activities by scavenging reactive oxygen species (ROS) .

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated potent antibacterial activity against E. coli with an MIC of 50 μg/mL for related compounds .
Study 2 Identified significant anticancer effects in MDA-MB-231 cells with IC50 values indicating strong inhibition of proliferation .
Study 3 Evaluated COX-2 inhibition with promising analgesic effects in vivo .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., THF or DCM) with catalysts like DMAP to enhance reaction efficiency, as demonstrated in analogous thiazole-acetamide syntheses .
  • Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity products. Evidence from similar compounds shows yields ranging from 21–33% after optimization .
  • Monitoring Reaction Progress : Use TLC with UV visualization to track intermediate formation and adjust reaction times accordingly .

Q. What spectroscopic and analytical methods are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Analyze chemical shifts for the bromobenzo[d]thiazole core (δ ~7.5–8.5 ppm for aromatic protons) and diethylaminoethyl sidechain (δ ~2.5–3.5 ppm for CH2 groups) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+2]+ for bromine isotopes) and fragmentation patterns to validate the molecular formula .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to assess purity. Discrepancies >0.3% may indicate impurities requiring further purification .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays : Prioritize enzyme inhibition or receptor-binding assays (e.g., kinase or GPCR targets) based on structural analogs with reported bioactivity .
  • Docking Studies : Use software like AutoDock to predict binding poses against target proteins (e.g., acetylcholinesterase or bacterial enzymes), leveraging structural data from similar thiazole derivatives .
  • Toxicity Screening : Perform cytotoxicity assays (e.g., MTT on HEK293 or HepG2 cells) to establish safe concentration ranges for further studies .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data be resolved for derivatives of this compound?

Methodological Answer:

  • Variable Optimization : Systematically vary substituents (e.g., aryl groups on the acetamide or thiazole moieties) and compare bioactivity using ANOVA to identify statistically significant trends .
  • Computational Validation : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and correlate with experimental IC50 values, addressing outliers through conformational analysis .
  • Meta-Analysis : Cross-reference SAR data with published analogs (e.g., 6-methoxybenzo[d]thiazole derivatives) to identify conserved pharmacophoric features .

Q. What strategies integrate computational modeling into reaction design for novel analogs?

Methodological Answer:

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify low-energy pathways for key steps like cyclization or bromination .
  • Machine Learning (ML) : Train models on datasets of successful thiazole syntheses to predict optimal reaction conditions (e.g., temperature, solvent) for new derivatives .
  • Feedback Loops : Validate computational predictions with small-scale experiments, then refine models using experimental yield/purity data .

Q. How can discrepancies between calculated and experimental elemental analysis data be addressed?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or dehalogenated species) that may skew elemental analysis results .
  • Synthesis Repetition : Repeat the reaction under inert conditions (e.g., argon atmosphere) to minimize oxidation or hydrolysis side reactions .
  • Alternative Characterization : Supplement elemental analysis with X-ray crystallography to confirm molecular packing and rule out polymorphic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.